molecular formula C12H11NS B8496616 N-(3-Methyl-2-thenylidene)aniline

N-(3-Methyl-2-thenylidene)aniline

Cat. No.: B8496616
M. Wt: 201.29 g/mol
InChI Key: SMISPGDSROHBIE-UHFFFAOYSA-N
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Description

N-(3-Methyl-2-thenylidene)aniline is a Schiff base (imine) derived from aniline and a 3-methyl-2-thenylidene group. Schiff bases are characterized by their R₂C=NR' structure, where R and R' are aryl or alkyl groups. This compound features a thiophene-derived substituent (thenylidene), contributing to its electron-rich nature due to the aromatic thiophene ring. Such compounds are pivotal in coordination chemistry, catalysis, and materials science due to their ability to act as ligands and participate in redox reactions .

Properties

Molecular Formula

C12H11NS

Molecular Weight

201.29 g/mol

IUPAC Name

1-(3-methylthiophen-2-yl)-N-phenylmethanimine

InChI

InChI=1S/C12H11NS/c1-10-7-8-14-12(10)9-13-11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

SMISPGDSROHBIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C=NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of N-(3-Methyl-2-thenylidene)aniline and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituents Applications References
This compound Estimated C₁₁H₁₁NS ~197.28 Imine (Schiff base) 3-Methylthiophene Ligands, catalysis, sensors
N-Cinnamylideneaniline C₁₅H₁₃N 207.27 Imine (Schiff base) Phenylpropene Photochemistry, organic electronics
N-phenyl-1-(thiophen-2-yl)methanamine C₁₁H₁₁NS 197.28 Amine Thiophene methyl Organocatalysis, cross-coupling
2-Chloro-N-(methoxymethyl)aniline C₈H₁₀ClNO 171.62 Secondary amine Cl, methoxymethyl Pharmaceuticals, agrochemicals
2-Benzyl-N-(3-methylbutyl)aniline C₁₈H₂₃N 253.38 Secondary amine Benzyl, branched alkyl Polymer additives, surfactants

Detailed Analysis

N-Cinnamylideneaniline (C₁₅H₁₃N)
  • Structural Differences : The cinnamylidene group (phenylpropene) introduces a conjugated π-system, enhancing UV absorption compared to the thiophene-based substituent in the target compound.
  • Electronic Effects : The phenyl group is moderately electron-withdrawing, reducing electron density at the imine nitrogen. In contrast, the thiophene in this compound donates electrons via its sulfur atom, increasing imine stability .
  • Applications : Used in photochemical studies due to extended conjugation, whereas the thiophene derivative may excel in conductive materials or metal coordination .
N-phenyl-1-(thiophen-2-yl)methanamine (C₁₁H₁₁NS)
  • Functional Group : Unlike the imine in the target compound, this is a primary amine. The absence of the C=N bond reduces its ability to act as a ligand but enhances nucleophilicity for cross-coupling reactions .
  • Reactivity: Used in organocatalytic processes, demonstrating how thiophene-containing amines differ from imines in synthetic pathways .
2-Chloro-N-(methoxymethyl)aniline (C₈H₁₀ClNO)
  • Substituent Effects : The chloro group (electron-withdrawing) decreases basicity at the aniline nitrogen, while the methoxymethyl group improves solubility in polar solvents. This contrasts with the electron-rich thiophene in the target compound, which may enhance metal-binding affinity .
  • Applications : Primarily in agrochemicals, highlighting how substituent choice directs applications toward biological activity versus material science .
2-Benzyl-N-(3-methylbutyl)aniline (C₁₈H₂₃N)
  • Steric Effects : The bulky benzyl and branched alkyl groups create steric hindrance, limiting accessibility to the nitrogen atom. This contrasts with the planar imine structure of the target compound, which facilitates coordination with metals .
  • Industrial Use : As a surfactant or polymer additive, emphasizing the role of alkylated anilines in bulk chemical applications .

Research Findings and Implications

  • Synthesis Methods : Schiff bases like this compound are typically synthesized via condensation of aniline with aldehydes/ketones, while amines (e.g., 2-Benzyl-N-(3-methylbutyl)aniline) require alkylation or reductive amination .
  • Stability : Electron-donating groups (e.g., thiophene) enhance imine stability, whereas electron-withdrawing groups (e.g., Cl in 2-Chloro-N-(methoxymethyl)aniline) reduce it .
  • Coordination Chemistry : The target compound’s thiophene moiety may enable unique metal-ligand interactions, unlike phenyl or alkyl substituents in analogues .

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